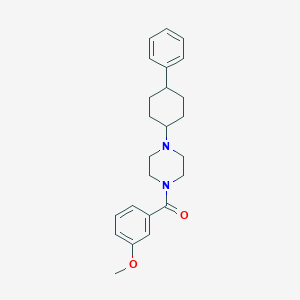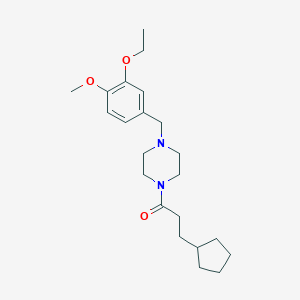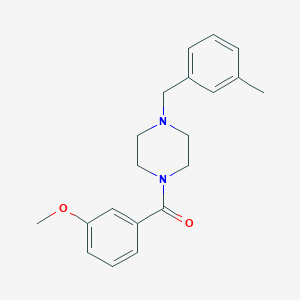
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the family of phenethylamines. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDE has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
MDE works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters by the brain cells, allowing them to remain in the synapse for a longer period of time. This results in an increase in the concentration of these neurotransmitters in the brain, leading to a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects
MDE has been shown to have several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. MDE also increases body temperature, which can lead to hyperthermia and dehydration. MDE has been shown to cause neurotoxicity in animal studies, but its effects on humans are not yet fully understood.
実験室実験の利点と制限
MDE has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, allowing for easy access to the substance for research purposes. However, MDE is a controlled substance in many countries, which can limit its availability for research. MDE also has several potential side effects, such as cardiovascular complications and neurotoxicity, which can make it difficult to use in lab experiments involving human subjects.
将来の方向性
There are several future directions for research on MDE. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression, anxiety disorders, and PTSD. Another direction is to better understand its neurotoxicity and potential long-term effects on the brain. Additionally, more research is needed to determine the optimal dosage and administration method for MDE to minimize potential side effects.
合成法
MDE can be synthesized through several methods, including the reductive amination of 1-(2,3-dimethoxyphenyl)-2-nitropropene with 4-ethylbenzylamine. The resulting product is then reduced using sodium borohydride to yield MDE. MDE can also be synthesized through the condensation of 3,4-methylenedioxyphenylacetone with 4-ethylbenzylamine followed by reduction with sodium borohydride.
科学的研究の応用
MDE has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric conditions.
特性
製品名 |
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-4-17-8-10-18(11-9-17)16-23-12-14-24(15-13-23)22(25)19-6-5-7-20(26-2)21(19)27-3/h5-11H,4,12-16H2,1-3H3 |
InChIキー |
TXTAARFXXKXVOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)







